molecular formula C21H16BrClN2O3 B5072052 3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide

3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide

Cat. No.: B5072052
M. Wt: 459.7 g/mol
InChI Key: GXVLNMWWSVWJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm the product’s identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) . The DFT optimized molecular structure is found to be consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the molecule are also investigated by DFT .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c1-28-19-9-8-14(11-18(19)22)21(27)25-17-7-3-6-16(12-17)24-20(26)13-4-2-5-15(23)10-13/h2-12H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLNMWWSVWJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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